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Compound of Interest

Compound Name: 3'-Iodo-5'-bromoacetophenone

CAS No.: 1003712-14-8

Cat. No.: B3032051 Get Quote

Executive Summary
This technical guide characterizes 1-(3-Bromo-5-iodophenyl)ethanone (CAS 1003712-14-8), a

high-value pharmacophore scaffold widely utilized in the synthesis of complex pharmaceutical

agents. Unlike simple reagents, this molecule is defined by its dual-halogenated asymmetry

(Bromine at C3, Iodine at C5), which enables highly controlled, chemoselective cross-coupling

reactions.

For drug development professionals, this compound serves as a critical "hinge" building block.

[1] Its unique reactivity profile allows for the sequential introduction of diverse chemical

moieties—essential for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase

inhibitors targeting the ATP-binding pocket.

Chemical Identity & Structural Analysis
The core value of CAS 1003712-14-8 lies in its specific substitution pattern. The 1,3,5-

substitution on the phenyl ring creates a meta-relationship between all functional groups,

preventing steric crowding while maximizing vectoral diversity for library generation.

Identification Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3032051?utm_src=pdf-interest
https://pdf.benchchem.com/146/3_Bromoacetophenone_A_Technical_Guide_to_its_Synthesis_and_Properties.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Specification

IUPAC Name 1-(3-Bromo-5-iodophenyl)ethanone

Molecular Formula C₈H₆BrIO

Molecular Weight 324.94 g/mol

SMILES CC(=O)C1=CC(Br)=CC(I)=C1

InChI Key ZTUMZGVEBVJSBY-UHFFFAOYSA-N

Appearance Pale yellow to brown solid (low melting point)

Structural Visualization
The following diagram illustrates the atomic numbering and the reactivity hierarchy of the

functional groups.
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Caption: Structural reactivity map highlighting the chemoselective hierarchy between the C-I

and C-Br bonds.
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Physicochemical Profiling (Pre-Formulation)
Understanding the physical behavior of this intermediate is crucial for process chemistry and

storage.

Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and chlorinated

solvents (DCM, Chloroform). Sparingly soluble in water.

Stability:

Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to UV/visible light

can lead to homolytic cleavage and iodine liberation (discoloration to purple/brown).

Storage in amber vials is mandatory.

Oxidation: The acetyl group is stable, but the aromatic ring is susceptible to oxidation

under harsh conditions.

Melting Point: Typically observes a low melting range (approx. 40–50°C, though often

isolated as an oil depending on purity).

Spectroscopic Characterization
To validate the identity of CAS 1003712-14-8, researchers must look for specific "fingerprint"

signals that distinguish it from mono-halogenated impurities (e.g., 3-bromoacetophenone).

Nuclear Magnetic Resonance (NMR)
The 1,3,5-substitution pattern results in three distinct aromatic protons appearing as singlets (or

fine doublets due to meta-coupling, J ~1.5-2.0 Hz).
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Mass Spectrometry (MS)
Ionization: ESI+ or APCI.
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Isotopic Pattern: The presence of one Bromine atom provides a tell-tale 1:1 ratio between

the molecular ion (M) and the M+2 peak.

M (⁷⁹Br): ~324.9[2][3]

M+2 (⁸¹Br): ~326.9

Note: Iodine is monoisotopic (¹²⁷I), so it does not contribute to the M+2 splitting.

Functional Applications: The Chemoselective
Advantage
The primary utility of this scaffold in drug development is Orthogonal Functionalization. The

reactivity difference between the C-I and C-Br bonds allows chemists to perform two distinct

cross-coupling reactions in a specific sequence without protecting groups.

Sequential Coupling Workflow
Step 1 (Activation of C-I): Under mild conditions (e.g., Pd(PPh₃)₄, RT), the C-I bond

undergoes oxidative addition preferentially.

Step 2 (Activation of C-Br): Under forcing conditions (e.g., Pd(dppf)Cl₂, Heat), the C-Br bond

reacts.
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Start:
1-(3-Bromo-5-iodophenyl)ethanone

Step 1: Suzuki Coupling (Site A)
Reagent: Boronic Acid R1-B(OH)2
Catalyst: Pd(PPh3)4, Na2CO3, RT

Target: C-I Bond

 High Selectivity (I > Br)

Intermediate:
3-Bromo-5-(R1)-acetophenone

(Br remains intact)

Step 2: Sonogashira/Suzuki (Site B)
Reagent: Alkyne or Boronic Acid R2

Catalyst: Pd(dppf)Cl2, 80°C
Target: C-Br Bond

 Increased Energy

Final Scaffold:
3-(R2)-5-(R1)-acetophenone

(Disubstituted Core)

Click to download full resolution via product page

Caption: Sequential functionalization workflow exploiting the reactivity differential between

Iodine and Bromine.

Synthetic Utility in Drug Classes
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Kinase Inhibitors: The meta-substituted phenyl ring mimics the ATP-binding orientation

required for many Type II kinase inhibitors (e.g., p38 MAPK, VEGFR).

PROTAC Linkers: The ketone handle allows for reductive amination to attach linker chains

for Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocol: Quality Control (QC)
To ensure the integrity of this starting material before library synthesis, the following QC

protocol is recommended.

Objective: Verify identity and absence of des-iodo (3-bromoacetophenone) impurity.

HPLC Method:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

Gradient: 50% B to 95% B over 10 minutes.

Detection: UV at 254 nm.

Acceptance Criteria: Purity > 98.0% (Area %).

TLC Visualization:

Solvent: Hexane:Ethyl Acetate (9:1).

Rf Value: ~0.6 (Distinct from 3-bromoacetophenone which is more polar).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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